Hernandulcin

Description

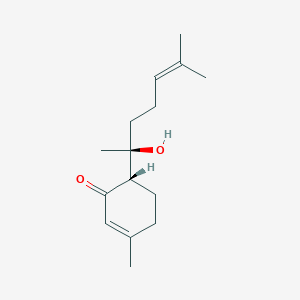

Structure

3D Structure

Properties

IUPAC Name |

(6S)-6-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-11(2)6-5-9-15(4,17)13-8-7-12(3)10-14(13)16/h6,10,13,17H,5,7-9H2,1-4H3/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQNKKAJVPMBDR-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(CC1)C(C)(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@H](CC1)[C@](C)(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905099 | |

| Record name | Hernandulcin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95602-94-1 | |

| Record name | (+)-Hernandulcin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95602-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hernandulcin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095602941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hernandulcin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HERNANDULCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V22TJL7NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Hernandulcin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hernandulcin, a sesquiterpenoid discovered through a unique ethnobotanical approach, stands as a significant molecule in the field of natural sweeteners. First identified by a systematic search of ancient Aztec botanical literature, this compound, isolated from the plant Lippia dulcis, exhibits a sweetness potency approximately 1,000 times that of sucrose (B13894).[1][2] Its discovery not only unveiled a novel chemical scaffold for intense sweetness but also highlighted the value of historical texts in modern scientific exploration. This guide provides a comprehensive overview of the discovery, history, chemical properties, and biological evaluation of this compound, tailored for a technical audience. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant pathways to support further research and development.

Discovery and Historical Context

The journey to the discovery of this compound is a compelling example of ethnopharmacology. In the 1570s, the Spanish physician Francisco Hernández, during his explorations of the New World, documented a remarkably sweet plant known to the Aztecs as Tzonpelic xihuitl, which translates to "sweet herb."[3][4] This historical account lay dormant for centuries until the 1980s when a team of researchers, led by A. Douglas Kinghorn, systematically reviewed ancient Mexican botanical literature in search of new natural sweeteners.[1][5]

This investigation led them to the plant Lippia dulcis (synonymous with Phyla scaberrima), which matched the description of the "sweet herb."[1][3] Fractionation of the plant's leaves and flowers, guided by human taste panels, resulted in the isolation of the intensely sweet compound, which was aptly named this compound in honor of Francisco Hernández.[3][4]

Chemical Properties and Structure Elucidation

This compound is a colorless oil with the chemical formula C₁₅H₂₄O₂ and a molar mass of 236.35 g/mol .[4] Its IUPAC name is (6S)-6-[(2S)-2-Hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one.[4] It is classified as a bisabolane-type sesquiterpene.[6]

Spectroscopic Analysis

The structure of this compound was elucidated using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][6]

Experimental Protocol: Structure Elucidation

While the precise parameters from the original 1985 study are not fully detailed in readily available literature, a general methodology for the spectroscopic analysis of natural products of this type would involve the following steps:

-

Isolation and Purification: The compound is first isolated from the plant material using techniques such as solvent extraction and column chromatography. Purity is assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

-

Mass Spectrometry (MS):

-

Electron Impact Mass Spectrometry (EI-MS): To determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be observed, and the fragmentation would provide clues about the different functional groups and their connectivity.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula by providing a highly accurate mass measurement.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the number and types of protons, their chemical environments, and their connectivity through spin-spin coupling.

-

¹³C NMR: To determine the number and types of carbon atoms in the molecule.

-

2D NMR Techniques (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups, which are crucial for this compound's sweetness.[7]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores, such as the α,β-unsaturated ketone system in the cyclohexenone ring.

Quantitative Data Summary

A key characteristic of this compound is its intense sweetness. The following tables summarize the available quantitative data on its sweetness potency and preliminary toxicological evaluation.

Table 1: Sweetness Potency of this compound in Comparison to Other Sweeteners

| Sweetener | Type | Sweetness Potency (relative to Sucrose) | Reference Compound (Concentration) |

| This compound | Natural (Sesquiterpene) | ~1,000x | Sucrose |

| Aspartame | Artificial | 200x | Sucrose |

| Acesulfame-K | Artificial | 200x | Sucrose |

| Saccharin | Artificial | 300x | Sucrose |

| Sucralose | Artificial | 600x | Sucrose |

| Stevia (Rebaudioside A) | Natural (Diterpene glycoside) | 200-400x | Sucrose |

Note: The perceived sweetness of a compound can vary depending on the concentration, temperature, pH, and the food matrix in which it is used.

Table 2: Toxicological Data for this compound

| Test | Species | Route of Administration | Dose/Concentration | Result |

| Acute Toxicity (LD₅₀) | Mice | Oral | > 1 g/kg body weight | Non-toxic at the tested dose |

| Mutagenicity (Ames Test) | Salmonella typhimurium | In vitro | Not specified | Non-mutagenic |

Experimental Protocols

Human Sensory Panel Evaluation of Sweetness

The initial assessment of this compound's sweetness was conducted using a human taste panel.[1] While the detailed protocol from the original study is not publicly available, a standard methodology for such an evaluation would be as follows:

Protocol: Sensory Evaluation of Sweetness

-

Panelist Selection: A panel of trained sensory assessors is selected. Panelists are typically screened for their ability to detect and discriminate between different tastes and intensities.

-

Sample Preparation: Solutions of this compound and a reference sweetener (e.g., sucrose) are prepared at various concentrations in purified water. All samples are presented at a constant temperature.

-

Testing Procedure:

-

A two-alternative forced-choice (2-AFC) or a magnitude estimation procedure is commonly used.

-

In a 2-AFC test, panelists are presented with two samples, one containing the sweetener and one being a blank (water), and asked to identify the sweet sample. This helps determine the detection threshold.

-

For supra-threshold sweetness, panelists are asked to rate the sweetness intensity of the this compound solutions relative to a series of sucrose solutions of known concentrations.

-

-

Data Analysis: The data is statistically analyzed to determine the concentration of this compound that is equi-sweet to a given concentration of the reference sweetener, from which the relative sweetness potency is calculated.

Acute Toxicity Study in Mice

Preliminary safety assessments indicated that this compound is non-toxic when administered orally to mice.[1][5] A standard protocol for such a study, following OECD Guideline 420 (Fixed Dose Procedure), would be:

Protocol: Acute Oral Toxicity (LD₅₀)

-

Animals: Healthy, young adult mice of a single sex (typically females, as they can be slightly more sensitive) are used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, and are acclimatized for at least five days before the study.

-

Dose Administration: A single oral dose of this compound, dissolved or suspended in a suitable vehicle (e.g., water or corn oil), is administered to the animals via gavage. The volume administered is typically based on the animal's body weight.

-

Observation: The animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for a period of 14 days.

-

Data Collection: The number of mortalities and any observed toxic effects are recorded. The LD₅₀, the dose at which 50% of the animals are expected to die, is then estimated. For this compound, no mortality was observed at doses up to 1 g/kg.[]

Ames Test for Mutagenicity

This compound was found to be non-mutagenic in the bacterial reverse mutation assay, commonly known as the Ames test.[1][5] A generalized protocol for this test, following OECD Guideline 471, is as follows:

Protocol: Ames Test

-

Bacterial Strains: Histidine-requiring (his-) mutant strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains are unable to grow on a histidine-deficient medium unless a reverse mutation (reversion) occurs.

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic the metabolic processes that occur in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence and absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.

-

Incubation and Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine and can therefore grow on the medium) is counted.

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. This compound did not show such an increase.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

This compound is a sesquiterpenoid, and its biosynthesis begins with farnesyl pyrophosphate (FPP).[6] The initial step involves the cyclization of FPP to form (+)-epi-α-bisabolol, which is catalyzed by the enzyme (+)-epi-α-bisabolol synthase.[6][] Subsequent oxidation reactions, mediated by cytochrome P450 enzymes, lead to the formation of this compound.[6]

Caption: Biosynthetic pathway of this compound from farnesyl pyrophosphate.

Sweet Taste Signaling Pathway

The sweet taste of this compound is perceived through its interaction with the T1R2-T1R3 G-protein coupled receptor on the surface of taste receptor cells in the taste buds. While specific studies on this compound's interaction are limited, the general pathway for sweet taste perception is well-established.

Caption: General signaling pathway for sweet taste perception.

Conclusion and Future Directions

The discovery of this compound is a landmark in natural product chemistry, demonstrating the potential of historical knowledge in guiding modern scientific research. Its high sweetness potency and favorable preliminary safety profile make it an attractive candidate for further development as a natural, low-calorie sweetener. However, challenges such as its slight bitter aftertaste and low natural abundance need to be addressed.

Future research should focus on:

-

Structure-Activity Relationship Studies: To understand the molecular determinants of its sweetness and bitterness, potentially leading to the design of analogs with improved taste profiles.

-

Metabolic Engineering and Synthetic Biology: To develop cost-effective and scalable methods for this compound production, overcoming the limitations of natural extraction.

-

Comprehensive Toxicological Studies: To establish a complete safety profile that meets regulatory requirements for its use in food and beverages.

-

Mechanism of Action: Detailed studies on its interaction with the sweet taste receptor to elucidate the precise binding mode and signaling cascade.

The in-depth technical information provided in this guide serves as a valuable resource for researchers and professionals in the fields of natural products, food science, and drug development, paving the way for future innovations in the realm of sweeteners.

References

- 1. nib.si [nib.si]

- 2. This compound: an intensely sweet compound discovered by review of ancient literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 4. scribd.com [scribd.com]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Hernandulcin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hernandulcin, a sesquiterpenoid derived from the plant Lippia dulcis, has garnered significant interest as a natural, high-intensity sweetener. First identified through ethnobotanical leads from ancient Aztec texts, this compound is reported to be over 1000 times sweeter than sucrose. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the biological mechanism of action of this compound. Detailed experimental protocols for its isolation, synthesis, and characterization are presented, alongside safety and toxicity data. Furthermore, this document elucidates the signaling pathway through which this compound elicits its sweet taste, providing valuable insights for researchers in taste biology and professionals in the development of novel sweetening agents.

Chemical Structure and Physicochemical Properties

This compound is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄O₂.[1] Its structure is characterized by a cyclohexenone ring and a hydroxylated acyclic isoprenoid side chain. The sweet taste of this compound is primarily attributed to the presence of a carbonyl group, a hydroxyl group, and a hydrophobic side chain.[2] It is suggested that this compound interacts with its putative taste receptor through a three-point binding mechanism involving the C-1 carbonyl and C-1' hydroxyl groups, and the double bond between C-4' and C-5'.[3]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (6S)-6-[(2S)-2-Hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one |

| CAS Number | 95602-94-1 |

| SMILES | CC1=CC(=O)C--INVALID-LINK----INVALID-LINK--(O)CCC=C(C)C |

| Molecular Formula | C₁₅H₂₄O₂ |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 236.35 g/mol | [] |

| Boiling Point | 368.9 °C at 760 mmHg | [] |

| Density | 0.995 g/cm³ | [] |

| pKa | 14.38 ± 0.29 | [] |

Biological Activity and Signaling Pathway

The intense sweetness of this compound is mediated through its interaction with the T1R2-T1R3 sweet taste receptor, a G-protein coupled receptor (GPCR) located in the taste bud cells. The binding of this compound to this receptor is thought to initiate a downstream signaling cascade.

Proposed Signaling Pathway for this compound

The binding of this compound to the T1R2-T1R3 receptor is hypothesized to induce a conformational change in the receptor, leading to the activation of the G-protein gustducin. Activated gustducin, in turn, stimulates phospholipase C-β2 (PLC-β2), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ concentration ultimately leads to neurotransmitter release and the perception of a sweet taste.

References

The Sweet Secret of Aztec Herb: A Technical Guide to Hernandulcin from Lippia dulcis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lippia dulcis, a perennial herb native to Mexico and Central America, has been recognized for centuries in traditional medicine. Its intensely sweet taste led to its historical use as a natural sweetener. The compound responsible for this remarkable sweetness is hernandulcin, a sesquiterpene ketone that is over 1000 times sweeter than sucrose.[1][2] This technical guide provides an in-depth overview of Lippia dulcis as a natural source of this compound, focusing on its biosynthesis, extraction, purification, and biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and production of this compound.

Table 1: Physicochemical and Sensory Properties of this compound

| Property | Value/Description | References |

| Chemical Formula | C₁₅H₂₄O₂ | [3] |

| Molecular Weight | 236.35 g/mol | [3] |

| Type of Compound | Bisabolane Sesquiterpenoid | [3][4] |

| Sweetness Intensity | >1000 times sweeter than sucrose | [1][2] |

| Taste Profile | Intensely sweet with a bitter aftertaste | [3][4] |

| Bioavailability | N/A | |

| Solubility | Soluble in organic solvents like methanol (B129727) and ethanol. |

Table 2: Toxicological Profile of this compound

| Test | Model | Observation | References |

| Acute Oral Toxicity | Mice | Non-toxic at single doses up to 2 g/kg body weight | [5] |

| Mutagenicity | Bacterial (Ames test) | Did not induce bacterial mutation | [1] |

Table 3: this compound Yield from Various Sources and Methods

| Source/Method | Yield | References |

| Supercritical Fluid Extraction (SFE) from Lippia dulcis | 41.9 ± 0.01% of total extract (2.6 ± 0.1% total yield) | [6] |

| Hydrodistillation from Lippia dulcis | Lower total yield compared to SFE (0.6%) | [6] |

| In vitro shoot culture on MS solid medium | Up to 2.9% dry weight | [7] |

| Hairy root culture (Agrobacterium rhizogenes A4) | Approx. 0.25 mg/g dry weight | [8] |

| Hairy root culture with chitosan (B1678972) elicitation | 5-fold increase in production | [8] |

Biosynthesis of this compound

This compound is a sesquiterpenoid, meaning it is synthesized from three five-carbon isoprene (B109036) units. The biosynthetic pathway begins with farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenes.

The key steps in the biosynthesis of this compound are:

-

Cyclization of FPP: The enzyme (+)-epi-α-bisabolol synthase, a sesquiterpene synthase, catalyzes the cyclization of the linear FPP molecule to form the bicyclic intermediate, (+)-epi-α-bisabolol.[4][9]

-

Oxidation: A series of oxidation reactions, believed to be catalyzed by cytochrome P450 enzymes, then hydroxylate and further oxidize the (+)-epi-α-bisabolol intermediate to yield the final product, this compound.[4] The exact cytochrome P450 enzymes involved in this final step are still under investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. internationalsteviacouncil.org [internationalsteviacouncil.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Sweet Path: A Technical Guide to the Biosynthesis of Hernandulcin in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Hernandulcin, a potent natural sweetener isolated from the plant Lippia dulcis. The document details the enzymatic steps, key intermediates, and relevant quantitative data. It also outlines the experimental protocols that have been instrumental in elucidating this pathway, offering a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug development.

Introduction to this compound

This compound is a bisabolane-type sesquiterpenoid that is approximately 1000 times sweeter than sucrose.[1][2] First identified in the leaves and flowers of Lippia dulcis (also known as Phyla scaberrima), this compound holds significant promise as a low-calorie sugar substitute.[3][4] Its biosynthesis is a multi-step process initiated from the general isoprenoid pathway, involving a key cyclization reaction followed by a series of oxidative modifications. While the initial steps have been well-characterized, the latter stages of the pathway remain an active area of research.

The this compound Biosynthetic Pathway

The biosynthesis of this compound begins with farnesyl pyrophosphate (FPP), a central intermediate in the isoprenoid pathway. The pathway can be broadly divided into two key stages: the cyclization of FPP to form the bisabolane (B3257923) skeleton and the subsequent functionalization of this skeleton by oxidation.

Stage 1: Cyclization of Farnesyl Pyrophosphate

The first committed step in this compound biosynthesis is the stereoselective cyclization of the linear precursor, FPP, to form the sesquiterpene alcohol, (+)-epi-α-bisabolol.[3][5] This reaction is catalyzed by the enzyme (+)-epi-α-bisabolol synthase (EBS).

-

Enzyme: (+)-epi-α-bisabolol synthase (EBS)

-

Substrate: (2E,6E)-farnesyl pyrophosphate (FPP)

-

Product: (+)-epi-α-bisabolol

-

Reaction Type: Cyclization/Hydroxylation

This synthase is a crucial determinant of the final product's stereochemistry, which is essential for its sweet taste. The molecular cloning and characterization of this enzyme from Lippia dulcis have been a significant step in understanding and potentially engineering the biosynthesis of this compound.[3]

Stage 2: Oxidation of (+)-epi-α-bisabolol

Following the formation of the core bisabolane structure, a series of oxidation reactions are required to convert (+)-epi-α-bisabolol into the final product, this compound. These reactions are catalyzed by cytochrome P450 monooxygenases (CYP450s).[5]

-

Enzyme Class: Cytochrome P450 Monooxygenases (CYP450s)

-

Substrate: (+)-epi-α-bisabolol

-

Product: this compound

-

Reaction Type: Oxidation

The specific CYP450 enzymes from Lippia dulcis responsible for these transformations have not yet been definitively identified. Research in this area is ongoing, with strategies including the screening of candidate P450s from Lippia dulcis and the use of promiscuous P450 enzymes from other organisms to identify catalysts capable of performing the required oxidative steps.[5]

Biosynthesis Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Molecular cloning and characterization of (+)-epi-α-bisabolol synthase, catalyzing the first step in the biosynthesis of the natural sweetener, this compound, in Lippia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in hairy root cultures of Lippia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Analysis of Hernandulcin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hernandulcin, a sesquiterpenoid derived from the plant Lippia dulcis, has garnered significant interest as a potent natural sweetener, estimated to be over 1000 times sweeter than sucrose.[1][2][3] Its unique chemical structure and intense sweetness make it a compelling subject for research in food science, natural products chemistry, and drug development. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, including detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Additionally, this guide outlines the experimental protocols for its isolation and details its biosynthetic pathway.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques.[4][5] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of (+)-Hernandulcin (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.18 | s | 3H, H-14 | |

| 1.63 | s | 3H, H-12 | |

| 1.69 | s | 3H, H-13 | |

| 1.95 | s | 3H, H-15 | |

| 1.50-1.70 | m | 2H, H-8 | |

| 2.00-2.20 | m | 2H, H-9 | |

| 2.25-2.45 | m | 2H, H-4, H-5 | |

| 2.60 | m | 1H, H-6 | |

| 5.15 | t | 7.0 | 1H, H-10 |

| 5.88 | s | 1H, H-2 |

Note: Data compiled from various spectroscopic studies. Chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectral Data of (+)-Hernandulcin (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 17.7 | CH₃ | C-12 |

| 23.4 | CH₃ | C-13 |

| 24.5 | CH₃ | C-15 |

| 25.7 | CH₃ | C-14 |

| 22.5 | CH₂ | C-8 |

| 41.0 | CH₂ | C-9 |

| 31.3 | CH₂ | C-5 |

| 42.1 | CH₂ | C-4 |

| 52.4 | CH | C-6 |

| 72.8 | C | C-7 |

| 124.5 | CH | C-10 |

| 126.5 | CH | C-2 |

| 131.5 | C | C-11 |

| 164.3 | C | C-3 |

| 200.1 | C=O | C-1 |

Note: This data represents a compilation from available literature. Assignments are based on DEPT and 2D NMR experiments.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3450 | Strong, Broad | O-H Stretch (Alcohol) |

| ~2960-2870 | Strong | C-H Stretch (Alkyl) |

| ~1665 | Strong | C=O Stretch (α,β-Unsaturated Ketone) |

| ~1640 | Medium | C=C Stretch (Alkene) |

Note: The IR spectrum of this compound is characterized by a prominent hydroxyl group absorption and a conjugated ketone carbonyl stretch.

Mass Spectrometry (MS)

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern, further confirming its structure.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 236 | [M]⁺ | Molecular Ion |

| 218 | [M - H₂O]⁺ | |

| 193 | [M - C₃H₇]⁺ | |

| 151 | [M - C₆H₁₃O]⁺ | |

| 109 | [C₈H₁₃]⁺ |

Note: Fragmentation involves the loss of a water molecule from the hydroxyl group and cleavage of the sesquiterpene side chain.

Experimental Protocols

Isolation of this compound from Lippia dulcis

The following is a generalized protocol for the isolation of this compound from the dried leaves of Lippia dulcis.

1. Extraction:

-

Dried and powdered leaves of Lippia dulcis are subjected to extraction with a suitable organic solvent, such as hexane (B92381) or dichloromethane, at room temperature.

-

The extraction is typically carried out for an extended period (e.g., 24-48 hours) with continuous agitation to ensure efficient extraction of the desired compounds.

2. Concentration:

-

The resulting crude extract is filtered to remove solid plant material.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated oily residue.

3. Chromatographic Purification:

-

The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of this compound.

-

Fractions containing the compound of interest are pooled and concentrated.

4. Final Purification:

-

Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.

Below is a DOT script for a generalized experimental workflow for the isolation of this compound.

Biosynthesis of this compound

The biosynthesis of this compound in Lippia dulcis begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP).[4][5] The pathway involves a key cyclization step followed by oxidative modifications.

The first committed step is the cyclization of FPP to form (+)-epi-α-bisabolol, a reaction catalyzed by the enzyme (+)-epi-α-bisabolol synthase.[5] Subsequently, a series of oxidation reactions, mediated by cytochrome P450 enzymes, are proposed to convert (+)-epi-α-bisabolol into the final product, this compound.[4] The exact nature and sequence of these oxidative steps are still under investigation.

The following DOT script visualizes the biosynthetic pathway of this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of this compound. The detailed NMR, IR, and MS data, coupled with the experimental isolation protocol and an overview of its biosynthesis, offer valuable information for researchers in natural product chemistry, drug discovery, and food science. Further research into the specific cytochrome P450 enzymes involved in the final oxidative steps of this compound biosynthesis could open avenues for its biotechnological production, addressing the limitations of its low natural abundance.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: an intensely sweet compound discovered by review of ancient literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Molecular cloning and characterization of (+)-epi-α-bisabolol synthase, catalyzing the first step in the biosynthesis of the natural sweetener, this compound, in Lippia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]

Hernandulcin: A Technical Guide for Researchers and Drug Development Professionals

Hernandulcin , a naturally occurring sesquiterpenoid, has garnered significant interest within the scientific community for its intense sweetness, surpassing that of sucrose (B13894) by over 1000 times, and its potential pharmacological applications.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, biological activities, and the signaling pathways it modulates. All quantitative data is presented in structured tables, and key experimental protocols are detailed to facilitate further research and development.

Core Molecular Information

This compound is chemically identified as (6S)-6-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one. Its fundamental chemical and registration details are summarized below.

| Property | Value |

| Molecular Formula | C15H24O2 |

| Molar Mass | 236.35 g/mol |

| CAS Number | 95602-94-1 |

Quantitative Biological and Physicochemical Data

This compound exhibits a range of biological activities and distinct physicochemical properties. The following tables summarize key quantitative data gathered from various studies.

Table 1: Sweetness and Toxicity Profile

| Parameter | Value | Reference Organism/System |

| Sweetness relative to Sucrose | > 1000 times | Human taste panel |

| Acute Toxicity (LD50) | > 1 g/kg of body weight | Mice (oral administration) |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Microorganism | MIC (μg/mL) |

| Staphylococcus aureus | 214 - 465 |

| Escherichia coli | 214 - 465 |

| Helicobacter pylori | 214 - 465 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Protocol 1: Isolation and Purification of this compound from Lippia dulcis

This protocol outlines the extraction and purification of this compound from its natural source.

1. Extraction:

- Supercritical Fluid Extraction (SFE):

- Grind dried leaves of Lippia dulcis.

- Perform SFE using CO2 at 12 MPa and 35 °C for optimal yield and quality.[4]

- Solvent Extraction:

- Macerate powdered plant material in ethanol (B145695) or methanol.

- Concentrate the extract under reduced pressure.

2. Purification:

- Preparative Thin-Layer Chromatography (TLC):

- Apply the crude extract to a silica (B1680970) gel 60G TLC plate (20 x 20 cm).[5]

- Develop the plate using a mobile phase of hexane:acetone (17:3 v/v).[4]

- Visualize the plate under UV light and scrape the band corresponding to this compound (Rf = 0.5).

- Elute this compound from the silica with a suitable solvent (e.g., ethyl acetate).

- Preparative High-Performance Liquid Chromatography (HPLC):

- Further purify the TLC-isolated fraction using a C-18 reverse-phase column.[6]

- Use a suitable mobile phase gradient (e.g., acetonitrile/water) for elution.

- Monitor the eluent at 254 nm and collect the fraction corresponding to this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method to assess the antimicrobial activity of this compound.[7][8][9][10]

1. Preparation of Inoculum:

- Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

- Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

- Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Microdilution Assay:

- Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth.

- Inoculate each well with the prepared bacterial suspension.

- Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

- Incubate the plate at 37°C for 18-24 hours.

3. Determination of MIC:

- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 3: NF-κB Luciferase Reporter Assay

This protocol is designed to investigate the potential anti-inflammatory activity of this compound by measuring its effect on NF-κB transcriptional activity.[11]

1. Cell Culture and Transfection:

- Seed a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate.

- Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

- Incubate for 24 hours to allow for plasmid expression.

2. Treatment and Stimulation:

- Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

- Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to activate the NF-κB pathway.

- Include appropriate vehicle and positive controls.

3. Luciferase Assay:

- After stimulation (typically 6-24 hours), lyse the cells.

- Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

4. Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

- Compare the normalized luciferase activity in this compound-treated cells to that of the stimulated control to determine the inhibitory effect.

Signaling Pathways and Molecular Mechanisms

This compound's biological effects are mediated through its interaction with specific cellular signaling pathways.

Biosynthesis of this compound

This compound is synthesized in Lippia dulcis via the mevalonate (B85504) pathway, starting from farnesyl pyrophosphate (FPP).

Putative Anti-inflammatory Signaling Pathway

Natural compounds with anti-inflammatory properties often exert their effects by modulating the NF-κB signaling pathway. It is hypothesized that this compound may inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators.

Sweet Taste Signaling Pathway

The sensation of sweetness is initiated by the binding of sweet compounds to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells.

References

- 1. Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: an intensely sweet compound discovered by review of ancient literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro control of Staphylococcus aureus (NCTC 6571) and Escherichia coli (ATCC 25922) by Ricinus communis L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Development, optimization, standardization, and validation of a simple in-house agar gradient method to determine minimum inhibitory concentration of vancomycin for Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of MIC Quality Control Parameters for Exebacase, a Novel Lysin with Antistaphylococcal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Sweet Sensation of the Aztec Herb: A Technical Guide to the Natural Occurrence and Distribution of Hernandulcin

For Immediate Release

This technical guide provides a comprehensive overview of Hernandulcin, a sesquiterpenoid of significant interest to the food, beverage, and pharmaceutical industries for its intense sweetness. This document, intended for researchers, scientists, and drug development professionals, delves into the natural occurrence, distribution, biosynthesis, and analytical quantification of this promising natural sweetener. It further outlines detailed experimental protocols and explores the current understanding of its interaction with human sweet taste receptors.

Natural Occurrence and Distribution

This compound is a naturally occurring sesquiterpene primarily isolated from the leaves and flowers of Lippia dulcis, a perennial herb belonging to the Verbenaceae family.[1][2] This plant is native to Mexico and Central America and has a history of use in traditional medicine.[1][2] The concentration of this compound in Lippia dulcis exhibits significant variation, influenced by geographical location, season of harvest, and the specific plant part, suggesting the existence of distinct chemotypes.[3]

Table 1: Quantitative Occurrence of this compound in Lippia dulcis

| Plant Part | Geographical Origin | Extraction Method | This compound Concentration (% of Essential Oil/Extract) | Reference |

| Volatile Oil | Brazil | Not Specified | 8.8% | [4] |

| Volatile Oil | Mexico | Not Specified | 5.9% | [4] |

| Essential Oil | Colombia | Hydrodistillation | 1.1% | [4] |

| Supercritical CO2 Extract | Brazil | Supercritical CO2 | 41.9% (of total extract) | [1] |

| Hairy Root Culture | - | - | ca. 0.25 mg/g dry wt (can be enhanced 5-fold) | [5] |

Biosynthesis of this compound

This compound is a C15 sesquiterpene ketone.[4] Its biosynthesis begins with farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenes.[1][6] The initial and committing step is the cyclization of FPP to form (+)-epi-α-bisabolol, a reaction catalyzed by the enzyme (+)-epi-α-bisabolol synthase.[4] Subsequent oxidation reactions, mediated by cytochrome P450 enzymes, are presumed to convert (+)-epi-α-bisabolol into this compound.[1]

Caption: Biosynthetic pathway of this compound from Farnesyl Pyrophosphate.

Experimental Protocols

Extraction of this compound

3.1.1. Supercritical CO₂ Extraction (Adapted from[1])

This method provides a high yield of this compound and is considered a green extraction technique.

-

Sample Preparation: Air-dry the leaves and flowers of Lippia dulcis and grind them into a fine powder.

-

Apparatus: A laboratory-scale supercritical fluid extraction (SFE) unit.

-

Parameters:

-

Pressure: 12 MPa

-

Temperature: 35 °C

-

CO₂ Flow Rate: 5.3 x 10⁻⁴ kg/min

-

Extraction Time: 420 minutes

-

-

Procedure:

-

Load the powdered plant material into the extraction vessel.

-

Pressurize the system with CO₂ to the specified pressure and temperature.

-

Initiate the CO₂ flow through the sample for the designated extraction time.

-

The extracted this compound is collected in a separator where the CO₂ is depressurized and returns to a gaseous state, leaving the extract behind.

-

Caption: Workflow for Supercritical CO₂ extraction of this compound.

3.1.2. Hydrodistillation (Adapted from[4])

A traditional method for extracting essential oils.

-

Sample Preparation: Fresh or dried leaves of Lippia dulcis.

-

Apparatus: A Clevenger-type apparatus.

-

Procedure:

-

Place the plant material in a flask with water.

-

Heat the flask to boil the water. The steam will carry the volatile compounds, including this compound.

-

The steam is then condensed, and the essential oil, containing this compound, is collected.

-

Quantification of this compound

3.2.1. High-Performance Liquid Chromatography (HPLC) - UV Detection (General Protocol)

-

Instrumentation: HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid). The exact gradient program would need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined based on the UV absorbance maximum of a pure this compound standard.

-

Sample Preparation:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Quantification: Create a calibration curve using a certified this compound standard of known concentrations. The concentration in the sample can be determined by comparing its peak area to the calibration curve.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol for Terpenoid Analysis)

-

Instrumentation: GC-MS system.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Injection: Splitless injection of the sample dissolved in a volatile solvent (e.g., hexane).

-

Temperature Program:

-

Initial temperature: 50°C, hold for 1 min.

-

Ramp: 10°C/min to 320°C.

-

Hold at 320°C for 2 min.

-

-

Mass Spectrometry: Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.

-

Identification and Quantification: this compound can be identified by its retention time and mass spectrum compared to a pure standard. Quantification can be performed using an internal standard method.

Sensory Analysis (General Protocol for High-Intensity Sweeteners)

-

Panelists: A panel of trained sensory assessors.

-

Procedure:

-

Prepare a series of aqueous solutions of this compound at different concentrations.

-

Also prepare a series of sucrose (B13894) solutions of known concentrations to serve as references for sweetness intensity.

-

Present the samples to the panelists in a randomized and blind manner.

-

Panelists rate the sweetness intensity of each this compound solution relative to the sucrose standards.

-

Panelists also evaluate other sensory attributes such as bitterness, aftertaste, and off-flavors.

-

-

Data Analysis: The data is analyzed to determine the sweetness potency of this compound relative to sucrose and to characterize its sensory profile.

Signaling Pathway

The sweet taste of this compound is perceived through its interaction with the T1R2/T1R3 G-protein coupled receptor (GPCR), which is the primary receptor for sweet tastants in humans.[7] While the precise binding site of this compound on the T1R2/T1R3 receptor has not been definitively elucidated, it is believed to interact with the large extracellular Venus Flytrap domain (VFD) of the T1R2 subunit, similar to other small-molecule sweeteners.

Upon binding of this compound to the T1R2/T1R3 receptor, a conformational change is induced, which activates the associated heterotrimeric G-protein, gustducin. The activated G-protein, in turn, stimulates phospholipase C-β2 (PLCβ2). PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ concentration opens the transient receptor potential cation channel subfamily M member 5 (TRPM5), causing depolarization of the taste receptor cell. The depolarization triggers the release of ATP, which acts as a neurotransmitter, signaling to the gustatory nerve fibers and ultimately leading to the perception of sweetness in the brain.

Caption: General signaling pathway for sweet taste perception via the T1R2/T1R3 receptor.

Conclusion

This compound presents a compelling profile as a natural, high-intensity sweetener. Its natural origin and significant sweetness potency make it a promising candidate for sugar substitution in various applications. However, challenges related to its variable natural abundance, the presence of off-tastes, and the need for scalable and cost-effective production methods remain. Further research into optimizing extraction and purification processes, as well as a more detailed elucidation of its interaction with the sweet taste receptor, will be crucial for its successful commercialization and adoption by the industry. This guide provides a foundational resource for professionals engaged in the exploration and development of novel sweetening solutions.

References

- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 2. gcms.cz [gcms.cz]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Interaction of sweet proteins with their receptor. A conformational study of peptides corresponding to loops of brazzein, monellin and thaumatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Hernandulcin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hernandulcin, a sesquiterpenoid isolated from the plant Lippia dulcis, has garnered significant interest as a potential natural, low-calorie sweetener, reportedly being over 1000 times sweeter than sucrose.[1] This document provides a comprehensive technical overview of the available toxicological data for this compound, intended to inform researchers, scientists, and professionals in the field of drug development. The safety profile of any novel food additive or therapeutic agent is of paramount importance for regulatory approval and consumer confidence. This whitepaper synthesizes findings from acute toxicity, mutagenicity, and in vitro cytotoxicity studies. It also outlines standardized experimental protocols relevant to the toxicological assessment of such compounds, presented in a format that is accessible and informative for the scientific community. While preliminary studies suggest a favorable safety profile for this compound, this paper also highlights the existing data gaps, particularly in the areas of sub-chronic and chronic toxicity, genotoxicity beyond mutagenicity, and detailed absorption, distribution, metabolism, and excretion (ADME) characteristics, underscoring the need for further investigation.

Introduction

This compound is a naturally occurring sesquiterpene identified as the intensely sweet compound in the leaves and flowers of Lippia dulcis.[1] Its discovery was the result of a systematic search of ancient Mexican botanical literature for new sources of sweetening agents.[1] The chemical structure of this compound is (6S)-6-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one. Due to its high sweetness intensity, this compound presents a promising alternative to traditional sugars and artificial sweeteners. However, a thorough evaluation of its safety is a prerequisite for its consideration in food and pharmaceutical applications. This document aims to consolidate the existing toxicological knowledge on this compound and provide a framework for its continued safety assessment.

Toxicological Studies

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance following a single high-dose exposure.

Data Presentation

| Test Substance | Species | Route of Administration | LD50 | Observations | Reference |

| This compound | Mouse | Oral | > 2 g/kg body weight | No mortality or signs of toxicity observed. | [2] |

Experimental Protocols

A representative protocol for an acute oral toxicity study, based on OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), is as follows:

-

Test Animals: Healthy, young adult mice (e.g., Swiss-Webster strain), nulliparous and non-pregnant females.

-

Housing and Acclimatization: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and access to standard rodent chow and water ad libitum. A period of acclimatization of at least 5 days is recommended.

-

Dose Administration: The test substance is administered orally by gavage. For a substance with unknown toxicity, a sighting study may be performed with a single animal at a starting dose of 2000 mg/kg.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Mutagenicity

Mutagenicity assays are conducted to assess the potential of a substance to induce genetic mutations. The Ames test is a widely used bacterial reverse mutation assay for this purpose.

Data Presentation

| Test Substance | Assay | Test System | Metabolic Activation (S9) | Result | Reference |

| This compound | Ames Test | Salmonella typhimurium strain TM677 | Not specified | Non-mutagenic | [2] |

| 3-Desmethylthis compound | Ames Test | Salmonella typhimurium strain TM677 | Not specified | Mutagenic | Not specified in results |

Experimental Protocols

A generalized protocol for the Ames test, based on OECD Guideline 471 (Bacterial Reverse Mutation Test), is described below.[3][4]

-

Bacterial Strains: A set of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strain WP2 uvrA are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

-

Procedure:

-

The test substance at various concentrations, the bacterial culture, and either the S9 mix or a buffer are combined in a test tube.

-

The mixture is pre-incubated at 37°C.

-

Molten top agar (B569324) is added, and the mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Genotoxicity (In Vivo)

In vivo genotoxicity tests, such as the micronucleus assay, are crucial to evaluate the potential for chromosomal damage in a whole animal system.

Data Presentation

No in vivo micronucleus studies on this compound have been reported in the available scientific literature.

Experimental Protocols

A standard protocol for the in vivo mammalian erythrocyte micronucleus test, following OECD Guideline 474, is outlined below.[5][6][7]

-

Test Animals: Typically, mice or rats are used.

-

Dose Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels. A vehicle control and a positive control are included.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.

-

Slide Preparation and Analysis: The collected cells are processed, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes (immature red blood cells). At least 2000 polychromatic erythrocytes per animal are scored.

-

Data Analysis: The frequency of micronucleated polychromatic erythrocytes is calculated. A significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to the control group indicates a positive result.

Sub-chronic and Chronic Toxicity

Sub-chronic and chronic toxicity studies provide information on the potential adverse effects of a substance following repeated exposure over an extended period.

Data Presentation

There are no detailed sub-chronic or chronic toxicity studies on this compound available in the public domain. General statements in secondary sources suggest no observed toxicity at tested doses in mice in chronic studies, but the primary data and experimental details are not available.

Experimental Protocols

Representative protocols for sub-chronic and chronic oral toxicity studies are based on OECD Guidelines 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents) and 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents), respectively.[8][9][10][11][12][13]

-

Test Animals: Typically rats are the preferred species.

-

Dose Levels: At least three dose levels of the test substance and a concurrent control group are used.

-

Administration: The test substance is administered daily via the diet, drinking water, or gavage for 28 days (sub-chronic) or 90 days (chronic).

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematological and clinical biochemistry analyses are performed.

-

Pathology: At the end of the study, all animals undergo a full necropsy, and organs are weighed. Histopathological examination of a comprehensive set of organs and tissues is conducted.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are used to assess the direct toxic effects of a substance on cells in culture.

Data Presentation

| Test Substance | Cell Line | Assay | Endpoint | Result (IC50) | Reference |

| This compound | HepG2 (human liver carcinoma) | MTT | Cell Viability | ~68 µg/ml | [14] |

Experimental Protocols

A common protocol for assessing cytotoxicity using the MTT assay is as follows:[15][16][17][18][19][20]

-

Cell Culture: HepG2 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to attach. They are then treated with various concentrations of the test substance for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

-

Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC50 (the concentration that inhibits 50% of cell viability) is determined.

Metabolism and Pharmacokinetics (ADME)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for assessing its safety and potential for bioaccumulation.

Current Understanding

Detailed ADME studies on this compound in mammals have not been reported. Its biosynthesis from farnesyl pyrophosphate involves cytochrome P450 (CYP) enzymes.[] However, the specific CYP isozymes involved in its metabolism in humans and other animals are unknown. The stability of this compound under physiological conditions has been noted, but its absorption characteristics, tissue distribution, and excretion pathways remain to be elucidated.

Signaling Pathways and Mechanisms of Toxicity

The specific cellular signaling pathways that may be affected by this compound, particularly in a toxicological context, have not been investigated. Further research is needed to understand its molecular interactions within biological systems.

Regulatory Status

This compound is not currently approved as a food additive by major regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Food Safety Authority (EFSA).

Discussion and Future Directions

The available toxicological data on this compound, while limited, suggests a low potential for acute toxicity and mutagenicity. The reported oral LD50 in mice is greater than 2 g/kg, and it was found to be non-mutagenic in the Ames test. However, the finding that a desmethyl derivative of this compound is mutagenic warrants further investigation into the metabolic profile of this compound to ensure that such derivatives are not formed in vivo.

The in vitro cytotoxicity observed in HepG2 cells (IC50 ~68 µg/ml) indicates a potential for cellular toxicity at higher concentrations and underscores the importance of understanding its metabolic fate in the liver.

Significant data gaps exist in the toxicological profile of this compound. The absence of sub-chronic and chronic toxicity data is a major limitation for any long-term use considerations. Furthermore, a more comprehensive assessment of its genotoxic potential, including an in vivo micronucleus test, is necessary. Detailed ADME studies are crucial to understand its bioavailability, metabolic pathways, and potential for accumulation.

It is also important to consider the purity of this compound extracts, as the source plant, Lippia dulcis, is known to contain camphor, a toxic compound.[22][23]

Conclusion

This compound shows promise as a natural, high-intensity sweetener. Preliminary toxicological evaluations are encouraging, indicating low acute toxicity and a lack of mutagenic activity. However, to establish a comprehensive safety profile suitable for regulatory approval and widespread use, further in-depth toxicological studies are imperative. These should include sub-chronic and chronic toxicity assessments, a broader range of genotoxicity assays, and thorough ADME characterization.

Visualizations

Caption: General workflow for the toxicological evaluation of a novel compound like this compound.

Caption: Simplified workflow of the Ames test for mutagenicity assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: an intensely sweet compound discovered by review of ancient literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. re-place.be [re-place.be]

- 5. nucro-technics.com [nucro-technics.com]

- 6. oecd.org [oecd.org]

- 7. inotiv.com [inotiv.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. oecd.org [oecd.org]

- 10. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Sub-Chronic toxicity test: Significance and symbolism [wisdomlib.org]

- 13. oecd.org [oecd.org]

- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 15. ijrr.com [ijrr.com]

- 16. apps.cuci.udg.mx [apps.cuci.udg.mx]

- 17. In Vitro Cytotoxicity of Reproductive Stage Withania somnifera Leaf and Stem on HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. The intensely sweet herb, Lippia dulcis Trev.: historical uses, field inquiries, and constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Sweetness: A Technical Guide to the Sensory Properties of Hernandulcin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hernandulcin, a sesquiterpene isolated from the plant Lippia dulcis, is renowned for its intense sweetness, estimated to be over 1,000 times that of sucrose (B13894).[1] While its potential as a low-calorie sweetener is significant, a comprehensive understanding of its complete sensory profile is crucial for its application in food, pharmaceuticals, and oral hygiene products. This technical guide provides an in-depth analysis of the sensory properties of this compound that extend beyond its primary sweet taste. These include notable bitter and minty aftertastes, as well as potential cooling and aromatic characteristics.[2] This document summarizes the available quantitative sensory data, outlines detailed experimental protocols for sensory and receptor-level evaluation, and explores the likely signaling pathways involved in the perception of these non-sweet attributes.

Sensory Profile of this compound

The sensory experience of this compound is complex. While dominated by intense sweetness, it is also characterized by distinct off-tastes and aftertastes that can impact its consumer acceptability and formulation potential.

Qualitative Sensory Attributes

-

Bitterness: A persistent bitter aftertaste is a consistently reported characteristic of this compound.[3] This bitterness can detract from its overall pleasantness. The plant source of this compound, Lippia dulcis, also contains other bitter compounds, such as camphor, which may contribute to the bitterness of crude extracts.[4]

-

Minty Aftertaste and Cooling Sensation: A minty aftertaste has been noted in evaluations of this compound.[2] This is further supported by studies on a structurally related compound, lippidulcine A, which is described as a cooling agent with a mint aftertaste.[2][5] This suggests that this compound itself may possess cooling properties, a common characteristic of terpenes.

-

Aromatic Properties: As a sesquiterpene, this compound is a volatile organic compound and is expected to contribute to the overall aroma profile. The essential oil of Lippia dulcis is known to be aromatic, containing a variety of mono- and sesquiterpenoids.[6]

Quantitative Sensory Data

Quantitative data on the non-sweet sensory attributes of this compound is limited. The most detailed public information comes from a sensory panel evaluation disclosed in a patent. The data from this evaluation is summarized in Table 1.

| Sensory Attribute | Mean Score | Standard Error | Description |

| Off-taste | 35 | 8 | Significant |

| Aftertaste | 45 | 9 | Significant |

| Bitterness | 25 | 7 | Moderate |

| Pleasantness | -20 | - | Unpleasant |

Table 1: Summary of Quantitative Sensory Panel Data for this compound. Data is normalized to a scale of -100 (extremely unpleasant) to +100 (extremely pleasant), with 0 being neutral.

Experimental Protocols for Sensory and Receptor-Level Analysis

To thoroughly characterize the sensory properties of this compound, a combination of human sensory evaluation and in-vitro receptor assays is recommended.

Quantitative Descriptive Analysis (QDA) for Sensory Profiling

QDA is a robust method for generating a comprehensive sensory profile of a product by a trained panel.

Objective: To identify, describe, and quantify the sensory attributes of pure this compound in an aqueous solution.

Panel:

-

A panel of 8-12 individuals selected based on their sensory acuity, ability to articulate perceptions, and commitment.

-

Panelists undergo extensive training (20-40 hours) to develop a consensus vocabulary for the aroma, taste, and aftertaste of sweeteners and their potential off-flavors (e.g., bitter, metallic, chemical, minty, cooling). Reference standards for each attribute are used for calibration.

Methodology:

-

Lexicon Development: In initial sessions, panelists are presented with solutions of this compound at various concentrations, alongside other sweeteners and tastants (e.g., sucrose, quinine (B1679958) for bitterness, menthol (B31143) for cooling). Through open discussion, a comprehensive list of descriptive terms (lexicon) is developed.

-

Training and Scaling: Panelists practice rating the intensity of each attribute using an unstructured line scale (e.g., 15 cm) anchored with "low" and "high" intensity labels. Reference standards are used to anchor the scale for specific attributes.

-

Evaluation:

-

Samples of purified this compound are prepared in deionized water at a concentration iso-sweet with a reference sucrose solution (e.g., 5-10% sucrose).

-

Samples are presented in monadic order, randomized for each panelist, in environmentally controlled booths.

-

Panelists rate the intensity of each attribute on the developed scale. Water and unsweetened crackers are provided for palate cleansing between samples.

-

Data is collected from at least three repetitions.

-

Data Analysis: The intensity ratings are converted to numerical data. Analysis of Variance (ANOVA) is used to assess the significance of each attribute and to evaluate panelist and replicate effects. The final sensory profile is often visualized using a spider plot.

In-Vitro Receptor Assays for Taste and Sensory Mechanisms

Cell-based assays expressing human taste and sensory receptors can elucidate the molecular mechanisms underlying this compound's sensory properties.

Objective: To determine if this compound activates human bitter taste receptors (T2Rs) and the cooling receptor (TRPM8).

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured and transiently transfected with plasmids encoding for specific human T2R subtypes (a panel of the 25 known T2Rs) or human TRPM8. A G-protein subunit (e.g., Gα16/gustducin) is often co-expressed to couple receptor activation to a downstream signal.

-

Calcium Imaging Assay:

-

Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken using a plate reader with a fluorescent imaging system.

-

This compound, dissolved in a suitable vehicle (e.g., DMSO, then diluted in buffer), is added to the cells at various concentrations.

-

Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time.

-

Known agonists for the specific receptors (e.g., quinine for T2Rs, menthol or icilin (B1674354) for TRPM8) are used as positive controls.

-

-

Data Analysis: The change in fluorescence is used to calculate the response over baseline. Dose-response curves are generated, and EC50 values (the concentration at which 50% of the maximal response is achieved) are calculated to determine the potency of this compound at each receptor.

Signaling Pathways for Non-Sweet Sensory Perception

While direct experimental evidence for this compound is currently lacking, the likely signaling pathways for its bitter and cooling sensations can be inferred from the known mechanisms of similar compounds.

Bitter Taste Transduction

The bitterness of this compound is likely mediated by the activation of T2R family of G-protein coupled receptors located in taste receptor cells on the tongue.

Caption: Putative signaling pathway for this compound's bitterness.

Cooling Sensation Transduction

The minty and cooling sensation associated with this compound is likely due to its interaction with the TRPM8 ion channel, a known receptor for menthol and other cooling compounds.

Caption: Hypothesized signaling pathway for this compound's cooling sensation.

Experimental Workflow

A systematic approach to fully characterizing the sensory properties of this compound is outlined below.

Caption: Recommended experimental workflow for this compound sensory analysis.

Conclusion

While the intense sweetness of this compound is its most prominent feature, a thorough understanding and characterization of its bitter and minty/cooling aftertastes are imperative for its successful commercialization. The methodologies outlined in this guide, from quantitative descriptive analysis with trained sensory panels to in-vitro receptor assays, provide a robust framework for a comprehensive evaluation. Future research should focus on obtaining detailed sensory profiles of purified this compound and confirming its interaction with specific bitter and cooling receptors. This knowledge will be instrumental in developing strategies to mitigate off-flavors and in optimizing the formulation of this compound in various consumer products.

References

- 1. This compound: an intensely sweet compound discovered by review of ancient literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Stereoselective synthesis of this compound, peroxylippidulcine A, lippidulcines A, B and C and taste evaluation | Semantic Scholar [semanticscholar.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Chemical Analysis of the Essential Oils from Three Populations of Lippia dulcis Trevir. Grown at Different Locations in Southern Ecuador - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective synthesis of this compound, peroxylippidulcine A, lippidulcines A, B and C and taste evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The intensely sweet herb, Lippia dulcis Trev.: historical uses, field inquiries, and constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

Hernandulcin: A Technical Guide to a Sesquiterpene Sweetener

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hernandulcin is a naturally occurring, intensely sweet compound first identified in the plant Lippia dulcis. Its discovery was a significant event in the study of natural sweeteners, as it was the first sesquiterpene to be identified with this property.[1] This technical guide provides a comprehensive overview of this compound, focusing on its classification as a sesquiterpene, its physicochemical properties, the methodologies for its study, and the biological pathways it activates.

Chemical Identity and Sesquiterpene Classification

This compound is classified as a bisabolane-type sesquiterpenoid.[2][3] Sesquiterpenes are a class of terpenes that consist of three isoprene (B109036) units and have the molecular formula C15H24. The chemical structure of this compound was elucidated using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy as 6-(1,5-dimethyl-1-hydroxy-4-ene)-3-methylcyclohex-2-enone.[2] Its intense sweetness is attributed to the presence of a hydroxyl group and a carbonyl group.[1]

Physicochemical and Toxicological Data

A summary of the known quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C15H24O2 | [1][4] |

| Molar Mass | 236.35 g/mol | [4] |

| Sweetness Intensity | >1000 times sweeter than sucrose (B13894) | [2][4][5] |

| Boiling Point (est.) | 368.90 °C @ 760.00 mm Hg | [2] |

| Water Solubility (est.) | 45.3 mg/L @ 25 °C | [2] |

| logP (o/w) (est.) | 3.010 | [2] |

| Oral LD50 (mouse) | > 2000 mg/kg | [2] |

| Mutagenicity | Non-mutagenic in bacterial assays | [4] |

Experimental Protocols

Extraction from Lippia dulcis